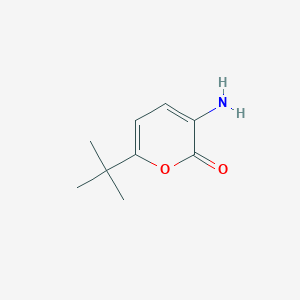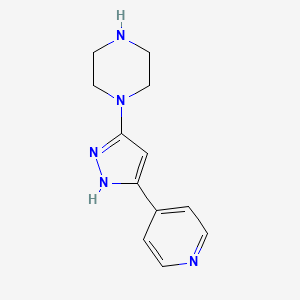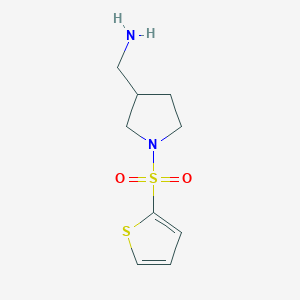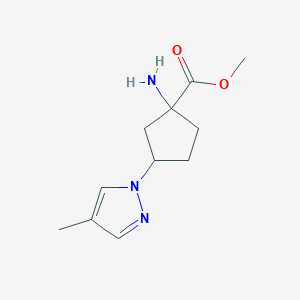
3-(Aminomethyl)-5-methylheptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-5-methylheptan-4-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylheptan-4-ol can be achieved through several methods. One common approach involves the use of starting materials such as 3-(aminomethyl)-5-methylhexanoic acid. The synthetic procedure typically includes steps like protection of functional groups, oxidation, and olefination .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the yield and purity while minimizing the use of expensive or environmentally harmful reagents. Techniques such as the use of recoverable reagents and environmentally friendly solvents are employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-5-methylheptan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-5-methylheptan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in protein and enzyme studies.
Industry: It is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-5-methylheptan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-(Aminomethyl)-5-methylhexanoic acid
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-(Aminomethyl)isoquinoline-fused polycyclic compounds .
Uniqueness
What sets 3-(Aminomethyl)-5-methylheptan-4-ol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-methylheptan-4-ol |
InChI |
InChI=1S/C9H21NO/c1-4-7(3)9(11)8(5-2)6-10/h7-9,11H,4-6,10H2,1-3H3 |
Clave InChI |
ONFLAWLSKDPSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(CC)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)






